molecular formula C13H12ClN5O3S2 B2933955 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396847-71-4

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2933955
CAS No.: 1396847-71-4
M. Wt: 385.84
InChI Key: GIKCYJMTYDGOLJ-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. The compound features a pyridazinone core linked to a chlorothiophene sulfonamide group via an imidazole-containing chain, a structural motif found in molecules that modulate protein-protein interactions. For instance, research has shown that related compounds containing a pyridazinone group can act as inhibitors by binding to allosteric sites on target proteins, such as the protein arginine methyltransferase PRMT5, disrupting its interaction with substrate adaptor proteins . This mechanism highlights the potential of such compounds as valuable chemical probes for investigating novel biological pathways. The presence of both sulfonamide and chlorothiophene functionalities is often associated with enhanced binding affinity and pharmacokinetic properties. Researchers can utilize this compound to explore its specific inhibitory activity, selectivity profile, and potential applications in oncology and other disease contexts. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O3S2/c14-10-1-4-13(23-10)24(21,22)16-6-8-19-12(20)3-2-11(17-19)18-7-5-15-9-18/h1-5,7,9,16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKCYJMTYDGOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=CN=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N6O4SC_{15}H_{16}N_{6}O_{4}S, with a molecular weight of approximately 364.38 g/mol. The structure features several functional groups, including an imidazole ring and a pyridazine moiety, which are known for their biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC15H16N6O4SC_{15}H_{16}N_{6}O_{4}S
Molecular Weight364.38 g/mol
Functional GroupsImidazole, Pyridazine, Sulfonamide

The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazine moiety may interact with nucleic acids or proteins. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent, either alone or in combination with other therapies.
  • Anti-inflammatory Effects : The compound belongs to a class of benzenesulfonamides that have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. Here are some notable findings:

Anticancer Activity

A study exploring the anticancer properties of related compounds found that they could induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that this compound may similarly affect cancer cell viability.

Inhibition of Enzymatic Activity

Research on sulfonamide derivatives has demonstrated their ability to inhibit various enzymes involved in disease processes. For instance, compounds containing similar structural motifs have been shown to inhibit serine proteases effectively, which could be relevant for therapeutic applications in coagulation disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several patented derivatives listed in , which are optimized for therapeutic applications. Below is a comparative analysis based on substituents, solubility, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name / ID (from ) Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyridazinone Imidazole, 5-chlorothiophene sulfonamide ~410 (estimated) Not explicitly stated
N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide Thiazole Imidazole, chloro-methylphenyl ~440 (estimated) Kinase inhibition (implied)
N-(2-Chloro-6-methylphenyl)-2-[[3-(3-hydroxy-1-pyrrolidinyl)-2-pyridinyl]amino]-5-thiazolecarboxamide Thiazole Hydroxy-pyrrolidine, chloro-methylphenyl ~460 (estimated) Improved solubility due to hydroxy-pyrrolidine

Key Observations:

Substituent Influence on Solubility : The hydroxy-pyrrolidine group in the third compound (Table 1) enhances aqueous solubility compared to the imidazole-containing analogs, a critical factor for drug bioavailability .

Bioactivity Trends : Imidazole-containing derivatives (e.g., the first and target compounds) are frequently associated with kinase or protease inhibition due to their metal-coordinating properties .

Sulfonamide vs.

Research Findings and Validation

While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from analogous structures:

  • Crystallographic Validation : Programs like SHELX () and structure-validation protocols () are critical for confirming the stereochemistry and hydrogen-bonding networks of such molecules, ensuring accurate structure-activity relationship (SAR) analyses.
  • Patent Trends : The prevalence of chloro-phenyl and imidazole motifs in patented compounds () underscores their utility in designing kinase inhibitors or antimicrobial agents.

Q & A

Basic Questions

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling the pyridazinone-imidazole core with the 5-chlorothiophene sulfonamide moiety via nucleophilic substitution or amidation. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs help identify critical parameters, while response surface methodology refines optimal conditions . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

TechniqueApplicationReference
HPLCPurity assessment (≥95%) with reverse-phase C18 columns and UV detection at 254 nm
FTIRVerification of sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and imidazole (C-N stretches ~1600 cm⁻¹)
NMR¹H/¹³C NMR confirms substituent positions (e.g., pyridazinone carbonyl at ~165 ppm)
HRMSExact mass validation (e.g., [M+H]+ calculated for C₁₃H₁₂ClN₅O₃S₂)

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinases, sulfotransferases) due to the sulfonamide moiety’s known role in targeting active sites. Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases). For antimicrobial activity, follow CLSI guidelines with broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .

Advanced Questions

Q. How can computational modeling predict binding affinities and guide SAR studies?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential targets by simulating interactions with proteins (e.g., carbonic anhydrase IX, linked to sulfonamides).
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.
  • SAR Insights : Modifying the imidazole substituents (e.g., replacing 5-chlorothiophene with trifluoromethyl groups) enhances hydrophobicity and binding to hydrophobic pockets .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

  • Use isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics.
  • Validate cell-based assays with shRNA knockdown of putative targets to confirm specificity.
  • Cross-reference with structural analogs (e.g., EINECS 222-057-2 derivatives) to isolate substituent effects .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous flow chemistry minimizes side reactions (e.g., epimerization) through precise temperature/residence time control.
  • In-line FTIR monitoring tracks intermediate formation in real time .
  • For chiral centers, employ asymmetric catalysis (e.g., Ru-BINAP complexes) or enzymatic resolution .

Q. How to develop validated analytical methods for degradation studies?

  • Methodological Answer :

  • Forced degradation (acid/base/oxidative stress) identifies major impurities.
ConditionDegradation PathwayDetection Method
AcidicHydrolysis of sulfonamideUPLC-PDA
OxidativeImidazole ring openingLC-HRMS
  • Validate stability-indicating methods per ICH Q2(R1) guidelines, ensuring specificity and robustness .

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